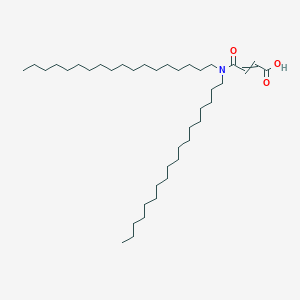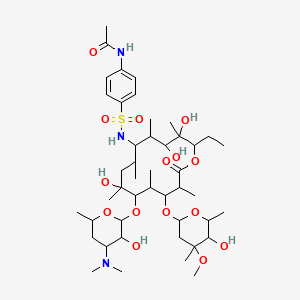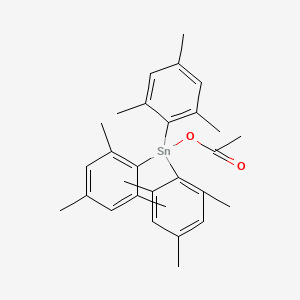
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane is an organotin compound with the molecular formula C30H36O2Sn It is characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central tin atom, which is also bonded to an acetyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyloxy)tris(2,4,6-trimethylphenyl)stannane typically involves the reaction of tris(2,4,6-trimethylphenyl)stannane with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyloxy group. The general reaction scheme is as follows:
Tris(2,4,6-trimethylphenyl)stannane+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a controlled environment to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyloxy group can be replaced by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other higher oxidation state tin compounds.
Reduction Reactions: Reduction can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alcohols, and amines. The reactions are typically carried out in the presence of a base to facilitate nucleophilic attack.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various organotin derivatives depending on the nucleophile used.
Oxidation Reactions: Products include tin oxides and other oxidized tin species.
Reduction Reactions: Products include reduced tin compounds with lower oxidation states.
Applications De Recherche Scientifique
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Acetyloxy)tris(2,4,6-trimethylphenyl)stannane involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Acetyloxy)triphenylstannane: Similar structure but with phenyl groups instead of 2,4,6-trimethylphenyl groups.
Tris(2,4,6-trimethylphenyl)stannane: Lacks the acetyloxy group, affecting its reactivity and applications.
Tributylphenylstannane: Contains butyl groups instead of 2,4,6-trimethylphenyl groups, leading to different chemical properties.
Uniqueness
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane is unique due to the presence of the acetyloxy group and the bulky 2,4,6-trimethylphenyl groups
Propriétés
Numéro CAS |
60514-18-3 |
|---|---|
Formule moléculaire |
C29H36O2Sn |
Poids moléculaire |
535.3 g/mol |
Nom IUPAC |
tris(2,4,6-trimethylphenyl)stannyl acetate |
InChI |
InChI=1S/3C9H11.C2H4O2.Sn/c3*1-7-4-8(2)6-9(3)5-7;1-2(3)4;/h3*4-5H,1-3H3;1H3,(H,3,4);/q;;;;+1/p-1 |
Clé InChI |
HVBNDFPVSCFJGO-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
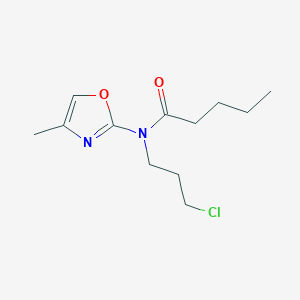

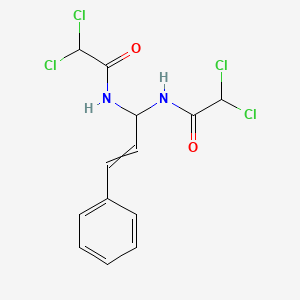

![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)


